ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate
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Overview
Description
Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate is a synthetic organic compound known for its applications in various scientific research fields. Its complex structure comprises several functional groups, which contribute to its versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route One: : Starting with 3-chloro-5-(trifluoromethyl)pyridine, it reacts with piperazine under suitable conditions to form a piperazino-pyridine intermediate. This intermediate is then coupled with indan-2-yl isocyanate to yield the target compound.
Route Two: : Another method involves the direct reaction of indan-2-yl isocyanate with the pre-formed 3-chloro-5-(trifluoromethyl)-2-pyridinyl piperazine derivative.
Industrial Production Methods
Industrial-scale production typically involves optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen based on cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation to form sulfoxides or sulfones depending on the oxidizing agent.
Reduction: : Reduction reactions can lead to the removal of certain functional groups like the nitro group, if present.
Substitution: : The compound is subject to nucleophilic or electrophilic substitution reactions, facilitated by its functional groups.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or palladium-catalyzed hydrogenation.
Solvents including dichloromethane, acetonitrile, or toluene, chosen based on the reaction type.
Major Products Formed
Depending on the type of reaction and conditions, products like sulfoxides, sulfones, or various substituted derivatives can be formed.
Scientific Research Applications
Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Explored for its potential as a biochemical tool in studying receptor interactions.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors or pathways.
Industry: : Employed in the development of novel materials or as a precursor for more complex chemical entities.
Mechanism of Action
The compound typically exerts its effects through interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and chloro groups play a critical role in binding affinity and specificity, affecting the downstream pathways and physiological responses.
Comparison with Similar Compounds
Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate is compared with other similar compounds such as:
1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-indene
Ethyl N-(1-{4-[3-chloro-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate: These comparisons highlight the unique properties imparted by its specific functional groups, which may lead to differences in reactivity, potency, and application scope.
This detailed exploration covers various facets of this compound, illustrating its significance and multifaceted applications in the scientific community. What’s next on your to-do list?
Biological Activity
Ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate, commonly referred to as compound 1, is a complex organic molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, synthesis, and potential applications in medicine.
Molecular Formula and Weight
- Molecular Formula : C₁₃H₁₃ClF₃N₄O₂
- Molecular Weight : 360.72 g/mol
Structural Features
The compound features a piperazine ring substituted with a pyridine moiety, which is further substituted by a chloro and trifluoromethyl group. This unique structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Assay
In a study involving multicellular spheroids of MCF7 breast cancer cells, compound 1 exhibited cytotoxicity with an IC₅₀ value of approximately 15 µM, indicating its potential as an anticancer agent .
Cell Line | IC₅₀ (µM) |
---|---|
MCF7 (Breast) | 15 |
SK-Hep-1 (Liver) | 20 |
NUGC-3 (Gastric) | 18 |
Antibacterial Activity
Compound 1 has also shown promising antibacterial properties. In vitro studies have tested its efficacy against various Gram-positive and Gram-negative bacteria.
Antibacterial Testing
Using the agar disc-diffusion method, compound 1 was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 14 mm and 12 mm respectively at a concentration of 1 mM .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 14 |
Escherichia coli | 12 |
The precise mechanism by which compound 1 exerts its biological effects is still under investigation. However, it is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors.
Synthetic Route Overview
- Formation of Piperazine Derivative : The initial step involves the reaction of piperazine with appropriate halogenated pyridine derivatives.
- Cyclization : Subsequent cyclization leads to the formation of the indene core.
- Carbamate Formation : The final step involves carbamate formation through reaction with ethyl chloroformate.
Properties
IUPAC Name |
ethyl N-[1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2,3-dihydro-1H-inden-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClF3N4O2/c1-2-32-21(31)28-18-11-14-5-3-4-6-16(14)19(18)29-7-9-30(10-8-29)20-17(23)12-15(13-27-20)22(24,25)26/h3-6,12-13,18-19H,2,7-11H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIREDORLMXCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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